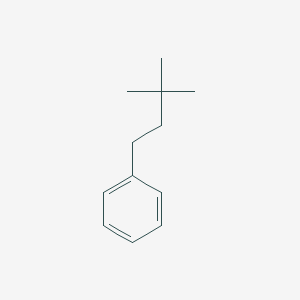
3,3-dimethylbutylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of benzene, where a (3,3-dimethylbutyl) group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 3,3-dimethylbutylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: This method involves the reduction of a ketone intermediate to the corresponding alkane using zinc amalgam and hydrochloric acid.
Gatterman-Koch Reaction: This method involves the formylation of benzene followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 3,3-dimethylbutylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alkane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
3,3-dimethylbutylbenzene has several applications in scientific research, including:
作用機序
The mechanism of action of 3,3-dimethylbutylbenzene involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways .
類似化合物との比較
3,3-dimethylbutylbenzene: Unique due to its specific structural arrangement and properties.
1-Phenyl-3,3-dimethylbutane: Another name for this compound.
tert-Butylethylbenzene: Similar structure but with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific (3,3-dimethylbutyl) group attached to the benzene ring, which imparts distinct chemical and physical properties compared to other benzene derivatives .
特性
CAS番号 |
17314-92-0 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
3,3-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChIキー |
NKDJZTYRVIGJCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















